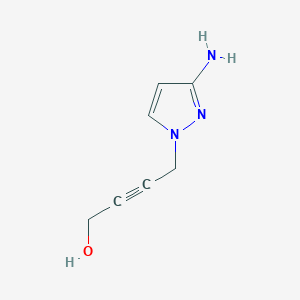

4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

4-(3-aminopyrazol-1-yl)but-2-yn-1-ol |

InChI |

InChI=1S/C7H9N3O/c8-7-3-5-10(9-7)4-1-2-6-11/h3,5,11H,4,6H2,(H2,8,9) |

InChI Key |

WJKQONHXYHRSQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1N)CC#CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3 Amino Pyrazol 1 Yl but 2 Yn 1 Ol and Analogous Structures

Strategic Retrosynthetic Pathways for 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol

A logical retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection can be made at the N1-C bond of the pyrazole (B372694) ring, separating the 3-aminopyrazole (B16455) core from the but-2-yn-1-ol side chain. This leads to a 3-aminopyrazole synthon and a 4-halobut-2-yn-1-ol or a similar electrophilic propargyl alcohol derivative.

Further disconnection of the 3-aminopyrazole synthon, following the principles of the Knorr pyrazole synthesis, points to a hydrazine (B178648) precursor and a 1,3-dielectrophilic species. wordpress.com Specifically for a 3-aminopyrazole, a β-ketonitrile or a related α,β-unsaturated nitrile is a common precursor. chim.it The but-2-yn-1-ol side chain can be retrosynthetically simplified to propargyl alcohol and formaldehyde (B43269), or an equivalent electrophile, via an alkynylation reaction.

An alternative strategy involves disconnecting the C4-C5 bond of the but-2-yn-1-ol side chain, suggesting a propargyl pyrazole intermediate that can undergo subsequent functionalization. However, the former approach, involving the coupling of a pre-formed pyrazole with the side chain, generally offers more convergent and controllable synthesis.

Development and Optimization of Novel Synthetic Routes

The forward synthesis based on the retrosynthetic analysis requires careful optimization of each step to achieve the desired regiochemistry and stereochemistry.

Regioselective Construction of the Pyrazole Ring System with Amino Substitution

The synthesis of 3-aminopyrazoles, as opposed to their 5-amino isomers, is a significant challenge when using monosubstituted hydrazines. The regioselectivity is highly dependent on the reaction conditions. thieme-connect.com The condensation of a monosubstituted hydrazine with a β-functionalized acrylonitrile (B1666552) can lead to two different regioisomers.

Under basic conditions and at low temperatures (kinetic control), the reaction tends to favor the formation of the 3-aminopyrazole. thieme-connect.com This is because the initial Michael addition of the more nucleophilic, substituted nitrogen of the hydrazine is followed by a rapid cyclization onto the nitrile group. Conversely, neutral conditions and higher temperatures (thermodynamic control) allow for the equilibration of the Michael adducts, leading to the more stable 5-aminopyrazole isomer. thieme-connect.com For instance, the reaction of phenylhydrazine (B124118) with 3-methoxyacrylonitrile (B2492134) can yield a 1:1 ratio of 3-amino to 5-amino pyrazole under kinetic conditions (ethoxide), while thermodynamic conditions (neutral) heavily favor the 5-amino product. wordpress.com

The choice of the 1,3-dielectrophile is also critical. The use of β-ketonitriles is a common and effective method for synthesizing 3-(5)-aminopyrazoles through condensation with hydrazine. chim.it The initial step is the formation of a hydrazone at the carbonyl group, followed by the cyclization of the other hydrazine nitrogen onto the nitrile. chim.it

| Precursor | Reagent | Conditions | Major Product | Reference |

| 3-Methoxyacrylonitrile | Phenylhydrazine | NaOEt, 0°C | 1-Phenyl-3-aminopyrazole | thieme-connect.com |

| 3-Methoxyacrylonitrile | Phenylhydrazine | Neutral, 70°C | 1-Phenyl-5-aminopyrazole | thieme-connect.com |

| β-Ketonitrile | Hydrazine | Acid or Base catalyst | 3(5)-Aminopyrazole | chim.it |

| 2-Chloroacrylonitrile | Methylhydrazine | Microwave | 3-Amino-1-methylpyrazole | chim.it |

Stereoselective Introduction of the But-2-yn-1-ol Side Chain

The but-2-yn-1-ol side chain contains a chiral center at the carbon bearing the hydroxyl group. The stereoselective synthesis of such propargylic alcohols is a well-developed area of organic synthesis. nih.gov A prominent method is the asymmetric addition of a terminal alkyne to an aldehyde. organic-chemistry.org

In the context of synthesizing this compound, this would involve the N-alkylation of the 3-aminopyrazole with a propargyl halide to form N-propargyl-3-aminopyrazole. This terminal alkyne can then react with formaldehyde in the presence of a chiral catalyst to yield the desired chiral alcohol.

Alternatively, a more direct approach involves the reaction of the pyrazole anion with a chiral epoxide derived from propargyl alcohol. However, the catalytic asymmetric alkynylation of aldehydes generally offers higher enantioselectivity. organic-chemistry.org The use of zinc triflate and a chiral ligand like (+)-N-methylephedrine is a well-established method for this transformation, providing high yields and enantioselectivities. researchgate.net

| Aldehyde | Alkyne | Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |

| Various | Terminal Alkynes | Zn(OTf)2 / (+)-N-methylephedrine | High | organic-chemistry.orgresearchgate.net |

| Various | Terminal Alkynes | In(III) / BINOL | High | organic-chemistry.org |

| α-branched aldehydes | Diynes | Dimethylzinc / (S,S)-ProPhenol | 88-98% | acs.org |

Catalytic Approaches for Enhanced Efficiency and Selectivity in Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability. In the synthesis of pyrazole derivatives, various catalytic systems have been employed. For the construction of the pyrazole ring itself, both acid and base catalysis are commonly used in condensation reactions. jetir.org More recently, metal catalysts have been utilized. For example, nickel-based heterogeneous catalysts have been shown to be effective in the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes. mdpi.com Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones also provides a route to pyrazole derivatives. organic-chemistry.org

For the introduction of the side chain, as discussed, zinc- and indium-based catalysts are highly effective for the enantioselective alkynylation of aldehydes. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed if a halo-pyrazole is used as a starting material, coupling it with a suitable terminal alkyne.

The use of green catalysts, such as ammonium (B1175870) chloride in a renewable solvent like ethanol, has also been explored for pyrazole synthesis, aligning with the principles of sustainable chemistry. jetir.org

One-Pot and Multicomponent Reaction Strategies for Analogues

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single flask without the isolation of intermediates. rsc.org Numerous MCRs have been developed for the synthesis of pyrazole analogues.

A common three-component reaction involves the condensation of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde. mdpi.com This approach allows for the rapid generation of a diverse range of substituted pyrazoles. For instance, a one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives has been achieved through the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of a nano-catalyst. biointerfaceresearch.com

These strategies can be adapted for the synthesis of analogues of this compound. For example, a multicomponent reaction could be designed to form a pyrazole ring with a propargyl group already attached to the N1 position, which could then undergo further functionalization.

Mechanistic Elucidation of Key Bond-Forming Reactions and Transformations

The formation of the pyrazole ring from a 1,3-dielectrophile and a hydrazine derivative is a well-understood cyclocondensation reaction. In the case of a β-ketonitrile, the reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto the carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. Tautomerization of the resulting intermediate leads to the aromatic pyrazole ring. chim.it

The regioselectivity in the reaction with monosubstituted hydrazines is determined by which nitrogen atom of the hydrazine initiates the attack and which one participates in the cyclization. As mentioned, kinetic control favors attack by the more substituted nitrogen, leading to the 3-amino isomer, while thermodynamic control allows for equilibration to the more stable 5-amino isomer. thieme-connect.com

The mechanism of the zinc-catalyzed asymmetric addition of terminal alkynes to aldehydes involves the formation of a chiral zinc-alkynylide complex. The chiral ligand, such as N-methylephedrine, creates a chiral environment around the zinc center. The aldehyde coordinates to the zinc, and the alkynylide is then transferred to the aldehyde face-selectively, leading to the formation of the chiral propargylic alcohol with high enantiomeric excess. organic-chemistry.orgresearchgate.net

Exploration of Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical practices has spurred the application of green chemistry principles to the synthesis of heterocyclic compounds, including pyrazole derivatives. researchgate.netsci-hub.se The synthesis of this compound, while specific, can be conceptually approached through various green methodologies that aim to reduce environmental impact, minimize waste, and enhance safety and efficiency. researchgate.netunibo.it These strategies focus on the use of environmentally benign solvents, the development of catalyst-free and multi-component reactions, and the implementation of alternative energy sources.

Catalyst-free reaction conditions represent another cornerstone of green pyrazole synthesis. rsc.orgrsc.org Traditional methods often rely on catalysts that can be toxic or difficult to separate from the final product. By designing reactions that can proceed efficiently without a catalyst, the environmental burden associated with the catalyst lifecycle is eliminated. rsc.org For the synthesis of the target compound, this could involve the thermal cycloaddition of appropriate precursors under solvent-free conditions. rsc.org

Multicomponent reactions (MCRs) are highly valued in green chemistry for their atom economy and operational simplicity. researchgate.netrsc.org These reactions combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and energy. researchgate.netnih.gov A hypothetical MCR for this compound could involve the one-pot condensation of a hydrazine derivative, a β-ketonitrile, and an alkynyl component. Several studies have highlighted the successful use of MCRs for synthesizing various pyrazole derivatives, including pyrano[2,3-c]pyrazoles. researchgate.netmdpi.com

The use of alternative energy sources like microwave irradiation and ultrasonication has also been shown to be effective in promoting greener organic transformations. researchgate.netnih.govmdpi.com These techniques can significantly reduce reaction times, increase product yields, and in some cases, enable reactions that are not feasible under conventional heating. nih.govmdpi.com For instance, microwave-assisted synthesis of pyrazole derivatives has been reported to result in high yields in very short reaction times under solvent-free conditions. nih.gov

The following table summarizes a comparative analysis of traditional versus potential green synthetic approaches for pyrazole derivatives, which can be extrapolated to the synthesis of this compound.

| Parameter | Traditional Synthesis | Green Synthesis Approach |

| Solvent | Often uses volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions researchgate.netthieme-connect.com |

| Catalyst | May use stoichiometric amounts of hazardous reagents or heavy metal catalysts | Catalyst-free, use of recyclable catalysts, or biocatalysts researchgate.netrsc.org |

| Energy | Conventional heating, often for extended periods | Microwave irradiation, ultrasonic irradiation nih.govmdpi.com |

| Reaction Type | Step-wise synthesis | One-pot, multicomponent reactions researchgate.netrsc.org |

| Atom Economy | Can be low due to multiple steps and by-products | High, as most atoms of the reactants are incorporated into the final product researchgate.net |

| Waste Generation | Higher due to solvent use, by-products, and catalyst waste | Minimized through solvent reduction, fewer steps, and higher atom economy unibo.it |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be designed to be more sustainable and environmentally responsible. The following table provides hypothetical data on the efficiency of different green synthetic methods for pyrazole formation, based on findings for analogous structures.

| Method | Solvent | Catalyst | Reaction Time | Yield (%) |

| Microwave-assisted | Solvent-free | None | 10-15 min | 90-95% nih.gov |

| Ultrasonic irradiation | Water | Nanoparticle catalyst | 30-60 min | 85-92% researchgate.net |

| Multicomponent Reaction | Ethanol | None | 2-4 hours | 80-90% rsc.org |

| Grinding (Solid-state) | Solvent-free | None | 1-2 hours | 88-94% researchgate.net |

These data, while not specific to the target molecule, illustrate the potential for significant improvements in efficiency and environmental performance by adopting green chemistry methodologies in the synthesis of complex pyrazole derivatives.

Sophisticated Spectroscopic and Analytical Methodologies for Structural Confirmation

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 2D NMR, Solid-State NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would provide a complete assignment of all proton and carbon signals, confirming the precise connectivity of the 3-aminopyrazole (B16455) and the but-2-yn-1-ol moieties.

Expected chemical shifts in a solvent like DMSO-d₆ are predicted based on data from analogous structures. chemicalbook.comchemicalbook.comcdnsciencepub.comsci-hub.stresearchgate.netresearchgate.net The protons on the pyrazole (B372694) ring are expected in the aromatic region, while the protons of the butynyl chain would appear at chemical shifts influenced by the adjacent pyrazole ring, hydroxyl group, and the alkyne functionality. The amino and hydroxyl protons would appear as broad singlets, their positions being solvent and concentration-dependent.

In ¹³C NMR, the two sp-hybridized carbons of the alkyne bond would be characteristic, appearing around 80 ppm. The carbons of the pyrazole ring would resonate in the aromatic region, with the carbon bearing the amino group (C3) showing a distinct downfield shift. cdnsciencepub.com

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| -CH₂OH (C1') | ~4.1 | ~50 | H1' to C2', C3' |

| -C≡C- (C2', C3') | - | ~80, ~82 | - |

| N-CH₂- (C4') | ~4.8 | ~38 | H4' to C2', C3', C5 |

| -NH₂ | ~5.5 (broad) | - | - |

| -OH | ~5.0 (broad) | - | - |

| C3 | - | ~155 | - |

| C4-H | ~5.8 | ~95 | H4 to C3, C5 |

| C5-H | ~7.5 | ~130 | H5 to C3, C4, C4' |

For analysis in the solid phase, Solid-State NMR (SS-NMR) could be employed to study crystalline forms, polymorphism, and intermolecular interactions, providing data complementary to that obtained from X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and molecular formula. For 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol, the expected monoisotopic mass of the neutral molecule (C₇H₉N₃O) is 151.0746 Da. Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 152.0824, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be used to analyze the fragmentation pattern, providing further structural confirmation. The fragmentation would likely proceed through characteristic pathways for the functional groups present. nih.govrti.org

Predicted Key Fragmentation Pathways:

Loss of Water: A neutral loss of H₂O (18.01 Da) from the protonated parent ion is a common fragmentation for alcohols.

Loss of Hydroxymethyl Radical: Cleavage of the C1'-C2' bond could result in the loss of a •CH₂OH radical (31.02 Da).

Cleavage of the Butynyl Chain: Fragmentation can occur at various points along the aliphatic chain.

Pyrazole Ring Fragmentation: The pyrazole ring can undergo characteristic cleavages, including the loss of HCN (27.01 Da) or N₂ (28.01 Da).

| Fragment Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₇H₁₀N₃O]⁺ | 152.0824 | Protonated Molecular Ion [M+H]⁺ |

| [C₇H₈N₃]⁺ | 134.0718 | [M+H - H₂O]⁺ |

| [C₆H₇N₃O]⁺ | 137.0589 | [M+H - CH₃]⁺ (from rearrangement) |

| [C₄H₅N₃]⁺ | 95.0483 | Aminopyrazole fragment after chain cleavage |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. mdpi.comresearchgate.netnih.govacs.orgaip.org The spectra would exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.

Expected Characteristic Vibrational Frequencies:

O-H Stretch: A strong, broad band in the FTIR spectrum, typically centered around 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. libretexts.org

N-H Stretches: Two distinct, sharper bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group. mdpi.comnist.gov

C-H Stretches: Bands just above 3000 cm⁻¹ for the sp² C-H of the pyrazole ring and just below 3000 cm⁻¹ for the sp³ C-H of the methylene (B1212753) groups.

C≡C Stretch: A weak to medium intensity band in the range of 2260-2100 cm⁻¹. This band is often weak in the IR spectrum if the alkyne is substituted nearly symmetrically but may show a stronger signal in the Raman spectrum. acs.org

C=N and C=C Stretches: Multiple bands in the 1650-1400 cm⁻¹ region arising from the stretching vibrations within the pyrazole ring.

C-O Stretch: A strong band in the fingerprint region, approximately 1050-1150 cm⁻¹, corresponding to the stretching of the primary alcohol C-O bond. libretexts.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3400-3200 | O-H Stretch (H-bonded) | Alcohol |

| 3150-3050 | C-H Stretch (sp²) | Pyrazole Ring |

| 2960-2850 | C-H Stretch (sp³) | -CH₂- |

| 2260-2100 | C≡C Stretch | Alkyne |

| 1650-1550 | N-H Bend | Primary Amine |

| 1600-1450 | C=N, C=C Ring Stretches | Pyrazole Ring |

| 1150-1050 | C-O Stretch | Primary Alcohol |

Conformational analysis could be explored by examining spectral changes in different solvents or at varying temperatures, which would influence intermolecular hydrogen bonding and potentially reveal the presence of different conformers. researchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation and Intermolecular Interactions

A crystal structure analysis would confirm:

The N1-substitution of the butynyl group on the pyrazole ring, distinguishing it from the N2-substituted isomer.

The planarity of the pyrazole ring.

The detailed conformation of the but-2-yn-1-ol side chain.

Furthermore, it would reveal the supramolecular assembly through intermolecular interactions. It is highly probable that the structure would feature an extensive network of hydrogen bonds. The amino group (-NH₂) and the hydroxyl group (-OH) can both act as hydrogen bond donors, while the pyrazole ring nitrogens, the amino nitrogen, and the hydroxyl oxygen can act as acceptors. This could lead to the formation of complex hydrogen-bonded chains, sheets, or three-dimensional networks, which dictate the crystal packing. spast.org

| Parameter | Hypothetical Value |

|---|---|

| Chemical formula | C₇H₉N₃O |

| Formula weight | 151.17 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | e.g., 8.5, 10.2, 9.8 |

| β (°) | e.g., 95.5 |

| Volume (ų) | e.g., 850 |

| Z (molecules/unit cell) | 4 |

Chromatographic and Electrophoretic Methodologies for Purity Assessment and Isomer Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): Purity analysis would typically be performed using reversed-phase HPLC (RP-HPLC) with a C18 stationary phase. A gradient elution using a mobile phase of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, would effectively separate the polar target compound from nonpolar impurities. The purity would be assessed by the peak area percentage from a UV detector. While the name "this compound" describes an achiral molecule, chiral HPLC could be relevant for separating it from chiral impurities or if the molecule were derivatized with a chiral reagent. oup.comceon.rsnih.govsigmaaldrich.com More practically, HPLC would be crucial for separating constitutional isomers that might form during synthesis, such as 4-(5-Amino-pyrazol-1-yl)-but-2-yn-1-ol.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS may be challenging due to its polarity (conferred by the -OH and -NH₂ groups) and potential for thermal degradation in the hot GC inlet. nist.gov To overcome this, derivatization is often employed. Silylation of the active hydrogens on the alcohol and amine groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a more volatile and thermally stable derivative, allowing for successful separation and analysis by GC-MS. The resulting mass spectrum would show a characteristic molecular ion for the derivatized compound and a fragmentation pattern useful for confirmation.

Reactivity and Derivatization Strategies of 4 3 Amino Pyrazol 1 Yl but 2 Yn 1 Ol

Investigation of the Chemical Reactivity of the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the presence of the amino substituent. nih.gov The two nitrogen atoms within the ring and the exocyclic amino group are key centers of reactivity. nih.gov

The 3-aminopyrazole (B16455) moiety is generally activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The substitution pattern is dictated by the directing effect of the substituents on the ring. The most probable site for electrophilic attack is the C4 position, which is activated by the adjacent amino group and is sterically accessible. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed at this position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol

| Electrophilic Reagent | Expected Major Product |

| HNO₃/H₂SO₄ | 4-(3-Amino-4-nitro-pyrazol-1-yl)-but-2-yn-1-ol |

| Br₂/FeBr₃ | 4-(3-Amino-4-bromo-pyrazol-1-yl)-but-2-yn-1-ol |

| RCOCl/AlCl₃ | 4-(3-Amino-4-acyl-pyrazol-1-yl)-but-2-yn-1-ol |

This table is predictive and based on established principles of electrophilic substitution on aminopyrazole systems.

The 3-aminopyrazole core of the molecule possesses multiple nucleophilic sites: the exocyclic amino group (NH₂) and the pyrazole ring nitrogens. chim.itnih.gov The relative nucleophilicity of these sites can be influenced by reaction conditions. The exocyclic amino group is a potent nucleophile and readily participates in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

The pyrazole ring contains a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1) which is substituted. The pyridine-like N2 atom is generally less nucleophilic than the exocyclic amino group but can undergo reactions such as N-oxidation or coordination to metal centers.

Table 2: Nucleophilic Reactions at the Aminopyrazole Core

| Reagent | Reactive Site | Product Type |

| Acyl Halides (RCOCl) | Exocyclic NH₂ | N-Acyl derivative |

| Alkyl Halides (R-X) | Exocyclic NH₂ | N-Alkyl derivative |

| Aldehydes/Ketones | Exocyclic NH₂ | Schiff base/Imine |

Transformations Involving the But-2-yn-1-ol Moiety

The but-2-yn-1-ol side chain offers two primary sites for chemical modification: the alkyne and the primary hydroxyl group.

The internal alkyne in the but-2-yn-1-ol moiety can undergo a variety of addition and coupling reactions. The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

Alkyne Metathesis: This reaction allows for the formation of new carbon-carbon triple bonds and can be used to synthesize longer-chain alkynes or macrocycles.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming carbon-carbon bonds. To utilize this reaction, the internal alkyne would first need to be converted to a terminal alkyne.

Click Chemistry: The alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a highly reliable and versatile reaction for linking molecular fragments.

The primary hydroxyl group is a versatile handle for further functionalization.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Phosphorylation: The hydroxyl group can be phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl₃) to introduce a phosphate (B84403) group, which is relevant in biological applications.

Glycosylation: Glycosidic linkages can be formed by reacting the alcohol with an activated sugar derivative, leading to the synthesis of glycoconjugates.

Table 3: Derivatization of the But-2-yn-1-ol Moiety

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Oxidation (to aldehyde) | PCC, CH₂Cl₂ | -CH₂OH → -CHO |

| Oxidation (to carboxylic acid) | KMnO₄, H₂O, heat | -CH₂OH → -COOH |

| Phosphorylation | POCl₃, pyridine | -CH₂OH → -CH₂OPO₃H₂ |

| O-Alkylation | R-X, base | -CH₂OH → -CH₂OR |

| Esterification | RCOCl, pyridine | -CH₂OH → -CH₂OCOR |

Cyclization Reactions and Annulation Strategies to Form Fused Heterocyclic Systems

The strategic placement of the aminopyrazole nucleus and the but-2-yn-1-ol side chain makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. nih.govorganic-chemistry.orgresearchgate.net Intramolecular cyclization reactions can lead to the formation of novel polycyclic structures. For instance, activation of the alkyne followed by nucleophilic attack from the exocyclic amino group or the N2 of the pyrazole ring could lead to the formation of pyrazolo-fused pyridines or pyrimidines.

Furthermore, the molecule can be employed in intermolecular annulation strategies. Reaction with suitable bifunctional reagents can lead to the construction of new rings fused to the pyrazole core. For example, condensation with β-ketoesters can yield pyrazolo[1,5-a]pyrimidines. researchgate.net The alkyne and hydroxyl functionalities can also participate in multicomponent reactions to build complex molecular architectures.

Table 4: Potential Fused Heterocyclic Systems from this compound

| Reaction Type | Potential Fused System |

| Intramolecular Cyclization (Amino group attacking alkyne) | Dihydropyrazolo[3,4-b]pyridine derivative |

| Intermolecular Annulation (with β-dicarbonyl compounds) | Pyrazolo[1,5-a]pyrimidine (B1248293) derivative |

Synthesis of Functionally Modified Analogues of this compound

The structural framework of this compound presents multiple reactive sites that are amenable to chemical modification, allowing for the generation of a diverse library of functionally modified analogues. The primary sites for derivatization include the 3-amino group, the terminal hydroxyl group of the butynyl chain, and the C4-position of the pyrazole ring. Strategic modifications at these positions can be employed to explore structure-activity relationships and to develop new chemical entities with tailored properties.

Derivatization of the 3-Amino Group

The 3-amino group on the pyrazole ring is a key nucleophilic center, making it a prime target for various chemical transformations, including acylation, sulfonylation, and condensation reactions to form fused heterocyclic systems.

Acylation and Sulfonylation

The amino group can be readily acylated or sulfonylated to introduce a range of substituents. Acylation is typically achieved by reacting the parent compound with acyl chlorides or anhydrides under basic conditions. Similarly, sulfonylation can be performed using sulfonyl chlorides. researchgate.netnih.govresearchgate.netsfu-kras.ruresearchgate.netarkat-usa.org These reactions yield N-(1-(4-hydroxybut-2-yn-1-yl)-1H-pyrazol-3-yl)amides and sulfonamides, respectively.

| Reagent | Reaction Type | Resulting Analogue Structure |

|---|---|---|

| Acetyl Chloride | Acylation | N-(1-(4-hydroxybut-2-yn-1-yl)-1H-pyrazol-3-yl)acetamide |

| Benzoyl Chloride | Acylation | N-(1-(4-hydroxybut-2-yn-1-yl)-1H-pyrazol-3-yl)benzamide |

| Methanesulfonyl Chloride | Sulfonylation | N-(1-(4-hydroxybut-2-yn-1-yl)-1H-pyrazol-3-yl)methanesulfonamide |

| p-Toluenesulfonyl Chloride | Sulfonylation | N-(1-(4-hydroxybut-2-yn-1-yl)-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide |

Synthesis of Fused Heterocyclic Systems

3-Aminopyrazoles are well-established precursors for the synthesis of fused bicyclic heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govresearchgate.netresearchgate.net These scaffolds are of significant interest in medicinal chemistry. The synthesis involves the condensation of the 3-aminopyrazole moiety, acting as a 1,3-bisnucleophile, with various 1,3-bielectrophilic compounds. nih.govresearchgate.netresearchgate.netacs.orgnih.govnih.govmdpi.comresearchgate.netthieme-connect.com For instance, reaction with β-dicarbonyl compounds, enaminones, or β-enaminonitriles can lead to the formation of the pyrazolo[1,5-a]pyrimidine core. acs.orgnih.gov Similarly, reaction with α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridines. nih.govmdpi.com

| 1,3-Bielectrophile | Resulting Fused System | General Structure of Analogue |

|---|---|---|

| Acetylacetone | Pyrazolo[1,5-a]pyrimidine | 2,7-dimethyl-5-(4-hydroxybut-2-yn-1-yl)pyrazolo[1,5-a]pyrimidine |

| Ethyl Acetoacetate | Pyrazolo[1,5-a]pyrimidine | 7-hydroxy-2-methyl-5-(4-hydroxybut-2-yn-1-yl)pyrazolo[1,5-a]pyrimidin-7-one |

| Chalcone | Pyrazolo[3,4-b]pyridine | 4,6-diphenyl-1-(4-hydroxybut-2-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine |

Modification of the Butynyl Side Chain

The but-2-yn-1-ol side chain offers two main sites for modification: the terminal hydroxyl group and the alkyne triple bond.

Oxidation of the Hydroxyl Group

The primary alcohol of the but-2-yn-1-ol moiety can be selectively oxidized to the corresponding aldehyde, 4-(3-amino-pyrazol-1-yl)-but-2-ynal, without affecting the other functional groups. organic-chemistry.orgnih.govnih.govrsc.orgacs.org Various mild oxidation protocols are available for this transformation, such as those employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with a co-oxidant like calcium hypochlorite (B82951) or using an iron(III) nitrate/TEMPO system. organic-chemistry.orgrsc.org These methods are known for their efficiency and selectivity for propargyl alcohols. nih.govnih.gov

| Oxidizing Agent/System | Product |

|---|---|

| TEMPO/Ca(OCl)₂ | 4-(3-Amino-pyrazol-1-yl)-but-2-ynal |

| Fe(NO₃)₃·9H₂O/TEMPO/NaCl | 4-(3-Amino-pyrazol-1-yl)-but-2-ynal |

| MnO₂ | 4-(3-Amino-pyrazol-1-yl)-but-2-ynal |

Modification of the Alkyne

The alkyne triple bond can also be a site for further functionalization. For instance, hydroalkylation reactions can introduce various alkyl groups to the alkyne, leading to more complex side chains. youtube.comnih.govprinceton.edustackexchange.com

Functionalization of the Pyrazole Ring

The pyrazole ring itself can undergo electrophilic substitution reactions. Due to the electronic properties of the pyrazole ring, electrophilic attack preferentially occurs at the C4 position. pharmaguideline.comquora.comresearchgate.netrrbdavc.org

A particularly useful reaction for the functionalization of the pyrazole ring is the Vilsmeier-Haack reaction, which introduces a formyl group at the C4 position. scribd.comstmjournals.comresearchgate.netmdpi.comresearchgate.netchemmethod.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent. The resulting 4-formyl derivative, 4-(3-amino-4-formyl-pyrazol-1-yl)-but-2-yn-1-ol, is a versatile intermediate for further modifications.

| Reagent | Reaction | Product |

|---|---|---|

| POCl₃/DMF | Vilsmeier-Haack Formylation | 4-(3-Amino-4-formyl-pyrazol-1-yl)-but-2-yn-1-ol |

Theoretical and Computational Chemistry Applications in the Study of 4 3 Amino Pyrazol 1 Yl but 2 Yn 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of pyrazole (B372694) derivatives. jcsp.org.pknih.gov For 4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol, DFT methods at levels such as B3LYP with a 6-31G* basis set can be used to optimize the molecular geometry and determine its most stable three-dimensional structure. nih.gov

These calculations yield critical electronic parameters that govern the molecule's reactivity and stability. jcsp.org.pk Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov Studies on related pyrazole-carboxamides have utilized DFT to explain charge transfer properties based on HOMO and LUMO distributions. jcsp.org.pk

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites), such as the amino group and nitrogen atoms of the pyrazole ring, and electron-deficient regions (electrophilic sites), which are crucial for predicting intermolecular interactions.

| Calculated Property | Significance for this compound | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-31G*) |

| HOMO Energy | Indicates the molecule's electron-donating ability. | DFT |

| LUMO Energy | Indicates the molecule's electron-accepting ability. | DFT |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. | DFT |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | DFT |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The structural flexibility of the but-2-yn-1-ol side chain in this compound makes conformational analysis essential for understanding its behavior. Conformational analysis aims to identify the various low-energy spatial arrangements (conformers) of the molecule. This can be achieved by systematically rotating the single bonds in the side chain and calculating the potential energy of each resulting structure.

Molecular Dynamics (MD) simulations offer a more dynamic picture by simulating the atomic movements of the molecule over time. For a pyrazole derivative like this, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and calculate the forces between atoms to model its motion. researchgate.net This approach provides insights into:

Conformational Stability: Identifying the most frequently adopted conformations in a solution.

Flexibility: Quantifying the movement and flexibility of different parts of the molecule, such as the pyrazole ring and the aliphatic side chain.

Solvent Interactions: Observing how the molecule interacts with solvent molecules through hydrogen bonding, particularly involving the amino and hydroxyl groups.

Such simulations are critical for understanding how the molecule might adapt its shape upon interacting with a biological target. researchgate.netnih.gov

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. derpharmachemica.com

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts can be performed using DFT calculations. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful tool for structure verification. The mean absolute error (MAE) for 1H NMR shift predictions using DFT can be less than 0.21 ppm, confirming high accuracy. nih.gov

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. derpharmachemica.com Each calculated frequency can be assigned to specific vibrational modes of the molecule, such as the N-H stretching of the amino group, the O-H stretching of the alcohol, the C≡C stretching of the alkyne, and various vibrations of the pyrazole ring. researchgate.net This detailed assignment helps in the interpretation of experimental IR spectra. DFT calculations have shown excellent agreement between calculated and observed spectra for pyrazole derivatives. researchgate.net

| Spectroscopic Parameter | Predicted Information | Relevance |

|---|---|---|

| 1H NMR Chemical Shifts | Chemical environment of hydrogen atoms. | Structural elucidation and confirmation. nih.gov |

| 13C NMR Chemical Shifts | Chemical environment of carbon atoms. | Characterization of the carbon skeleton. nih.gov |

| Vibrational Frequencies (IR/Raman) | Frequencies of molecular vibrations corresponding to specific functional groups. | Identification of functional groups (e.g., -NH2, -OH, C≡C). researchgate.net |

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

Computational chemistry can be employed to investigate the mechanisms of chemical reactions used to synthesize this compound. This involves mapping the potential energy surface of the reaction to identify the most favorable pathway from reactants to products.

For instance, the synthesis of the pyrazole ring itself, often involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, can be modeled. nih.gov Reaction pathway analysis would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants and products. A transition state structure is characterized by having exactly one imaginary vibrational frequency. researchgate.net

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is related to the reaction rate. A lower activation energy indicates a faster, more favorable reaction.

By modeling different possible pathways, chemists can predict reaction outcomes, understand selectivity, and optimize reaction conditions for higher yields.

Molecular Docking and Ligand-Target Interaction Modeling for Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov For this compound, docking studies can explore its potential binding mechanisms within the active site of a hypothetical protein target. nih.govresearchgate.net

The process involves placing the flexible ligand into the binding pocket of a rigid or flexible receptor and using a scoring function to estimate the binding affinity for numerous generated poses. nih.gov Analysis of the best-scoring poses reveals key intermolecular interactions that stabilize the ligand-target complex. mdpi.com For this specific molecule, important interactions could include:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The pyrazole ring and parts of the butynyl chain can form hydrophobic interactions with nonpolar residues in the binding site.

Pi-Interactions: The aromatic pyrazole ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These studies provide a structural hypothesis for the binding mode, guiding the design of new molecules with potentially improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their hypothetical biological activity. nih.gov To conduct a QSAR study for derivatives of this compound, one would first design a library of analogous compounds by systematically modifying its structure (e.g., changing substituents on the pyrazole ring or altering the side chain).

Next, a wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

A statistical model (e.g., multiple linear regression) is then developed to correlate these descriptors with a hypothetical activity. nih.gov The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. This cheminformatics approach accelerates the process of lead optimization in drug discovery. nih.govresearchgate.net

Advanced Research Applications and Future Directions in Chemical Sciences Excluding Clinical/safety/dosage

Utility of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol as a Versatile Synthetic Building Block for Complex Molecules

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive propargyl alcohol moiety, renders it a highly valuable precursor in organic synthesis. The aminopyrazole core is a common feature in a wide array of bioactive compounds, and the alkynol side chain offers numerous possibilities for chemical transformations. nih.govnih.gov

The primary amino group on the pyrazole (B372694) ring can readily participate in reactions such as acylation, sulfonylation, and diazotization, allowing for the introduction of diverse functional groups. nih.gov Furthermore, it can act as a key component in the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant academic interest. nih.gov

The but-2-yn-1-ol side chain provides a rich platform for a variety of chemical modifications. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be displaced by other functional groups. The alkyne functionality is particularly versatile, enabling participation in reactions like click chemistry (cycloadditions), Sonogashira coupling, and other metal-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the facile introduction of aryl, heteroaryl, and other complex substituents.

The combination of these reactive sites allows for a modular approach to the synthesis of complex molecules. For instance, the amino group could be functionalized first, followed by a modification of the side chain, or vice-versa. This sequential reactivity enables the construction of diverse molecular libraries from a single, readily accessible starting material.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Products |

| 3-Amino Group | Acylation | N-acyl-aminopyrazole derivatives |

| Sulfonylation | N-sulfonyl-aminopyrazole derivatives | |

| Cyclocondensation | Fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) | |

| But-2-yn-1-ol | Oxidation | Pyrazolyl-butynal or butynoic acid derivatives |

| "Click" Chemistry | Triazole-substituted pyrazole derivatives | |

| Sonogashira Coupling | Aryl- or heteroaryl-substituted alkynyl pyrazoles |

Exploration in Materials Science: Potential as Precursors for Polymeric Materials, Sensors, or Optoelectronic Components

The unique electronic and structural features of the pyrazole ring, combined with the conjugated system of the butynyl side chain, suggest that this compound could serve as a valuable monomer or precursor in materials science. Pyrazole-containing materials have shown promise in various applications due to their thermal stability, coordination properties, and photophysical characteristics. researchgate.netresearchgate.net

The presence of the polymerizable alkyne and hydroxyl functionalities allows for the potential synthesis of novel polymers. For instance, polymerization through the alkyne group could lead to polyacetylene-type materials with interesting conductive or optical properties. Alternatively, the hydroxyl group could be used to create polyester (B1180765) or polyurethane chains, incorporating the pyrazole moiety into the polymer backbone.

The aminopyrazole unit is known to be an effective metal-coordinating ligand. researchgate.net This property could be exploited in the design of chemical sensors. By incorporating this molecule into a polymer matrix or onto a solid support, materials could be developed that exhibit a detectable response (e.g., colorimetric or fluorescent change) upon binding to specific metal ions. nih.gov

Furthermore, pyrazole derivatives have been investigated for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The extended π-system and the presence of heteroatoms in this compound suggest that it could be a precursor for novel organic semiconductors or fluorescent materials. researchgate.netresearchgate.net

Development as Chemical Probes for Mechanistic Biological Research and Target Identification (non-therapeutic context)

Chemical probes are essential tools for dissecting complex biological processes and identifying the molecular targets of bioactive compounds. The structure of this compound contains key features that make it an attractive scaffold for the development of such probes. Aminopyrazole derivatives have been identified as privileged structures in medicinal chemistry, often targeting protein kinases. researchgate.net

The terminal alkyne in the but-2-yn-1-ol side chain is a particularly useful handle for bioconjugation. Through "click" chemistry, a reporter tag, such as a fluorophore (e.g., a rhodamine or fluorescein (B123965) derivative) or an affinity tag (e.g., biotin), can be readily attached. This allows for the visualization of the molecule's localization within cells or the isolation of its binding partners.

Such probes can be used in a variety of non-therapeutic research applications, including:

Target deconvolution: Identifying the specific protein(s) that a class of aminopyrazole-based molecules interacts with.

Enzyme activity profiling: Designing probes that covalently bind to the active site of specific enzymes, allowing for their detection and quantification.

Cellular imaging: Visualizing the subcellular distribution of the probe to understand its mechanism of action.

The development of chemical probes from this scaffold could provide valuable insights into fundamental biological pathways, without a direct therapeutic goal.

Role in Catalysis: Investigations as Ligands or Organocatalysts

The nitrogen atoms of the pyrazole ring and the amino group in this compound can act as coordination sites for metal ions. researchgate.net This suggests its potential application as a ligand in transition metal catalysis. The specific geometry and electronic properties of the resulting metal complexes could enable unique catalytic activities.

For example, coordination of a metal to the pyrazole nitrogen atoms could create a chiral environment (if a chiral auxiliary is introduced), potentially leading to applications in asymmetric catalysis. The alkynol side chain could also play a role in catalysis, either by coordinating to the metal center or by participating directly in the catalytic cycle. Pyrazole-based ligands have been successfully employed in a variety of catalytic transformations, including oxidation reactions. mdpi.com

In addition to its role as a ligand, the aminopyrazole moiety itself can function as an organocatalyst. The amino group can act as a hydrogen bond donor, activating substrates in a similar manner to other amine-based catalysts. The pyrazole ring can also participate in non-covalent interactions that stabilize transition states.

Design Principles for Next-Generation Analogues and Their Theoretical Evaluation

Computational chemistry provides a powerful tool for the rational design of next-generation analogues of this compound with tailored properties. nih.gov By systematically modifying the core structure and evaluating the effects of these changes on its electronic and steric properties, new molecules can be designed for specific applications.

Key design principles for next-generation analogues include:

Substitution on the pyrazole ring: Introducing various substituents at the C4 and C5 positions of the pyrazole ring can modulate its electronic properties and steric bulk, influencing its reactivity and binding affinity.

Modification of the linker: The length and flexibility of the butynyl chain can be altered to optimize the distance and orientation between the pyrazole core and other functional groups.

Derivatization of the amino and hydroxyl groups: Converting the amino and hydroxyl groups into a wide range of other functionalities can dramatically expand the chemical space and potential applications of the resulting molecules.

Table 2: Theoretical Evaluation Parameters for Analogue Design

| Parameter | Computational Method | Information Gained |

| Molecular Geometry | DFT (e.g., B3LYP) | Optimized 3D structure, bond lengths, and angles |

| Electronic Properties | DFT, NBO analysis | HOMO/LUMO energies, charge distribution, reactivity indices |

| Spectroscopic Properties | TD-DFT | Predicted UV-Vis and fluorescence spectra |

| Binding Affinity | Molecular Docking | Interaction with target proteins (for chemical probes) |

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of these new analogues. nih.gov This allows for an in-silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental evaluation. Structure-activity relationship (SAR) studies, guided by these computational models, can accelerate the discovery of new molecules with desired functionalities. researchgate.netmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Research Applications

The synthesis of pyrazole derivatives is well-suited for integration with modern technologies such as flow chemistry and automated synthesis. nih.govnih.gov These approaches offer several advantages over traditional batch synthesis, including improved safety, higher yields, and greater scalability.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to cleaner reactions with fewer byproducts. For the synthesis of this compound and its derivatives, flow chemistry could be used to safely handle reactive intermediates and to rapidly optimize reaction conditions. nih.gov

Automated synthesis platforms can be used to generate large libraries of analogues for high-throughput screening. By combining robotic liquid handling with flow reactors, a wide range of building blocks can be systematically combined to create a diverse set of molecules. This approach is particularly valuable for exploring the structure-activity relationships of new chemical scaffolds.

The integration of these technologies will be crucial for unlocking the full potential of this compound as a versatile platform for chemical innovation. It will enable the rapid and efficient production of novel compounds for a wide range of research applications in the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.